ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. The pyrazole moiety (3-cyclopropyl-1-phenyl substitution) is linked via a carbonyl-amino bridge to a 4-methyl-substituted thiazole ring, which is further functionalized with an ethyl ester group at position 5. Its synthesis likely involves condensation reactions between pyrazole-carboxylic acid derivatives and thiazole-amine intermediates, with crystallographic validation via tools like SHELX or WinGX .
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H20N4O3S/c1-3-27-19(26)17-12(2)21-20(28-17)22-18(25)16-11-15(13-9-10-13)23-24(16)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10H2,1-2H3,(H,21,22,25) |
InChI Key |
QJQMGWBYBQNCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.89 (m, 1H, cyclopropyl), 7.45–7.62 (m, 5H, Ph), 8.22 (s, 1H, thiazole-H).
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (165°C, 1 hour) reduces reaction times for pyrazole esterification, improving yields to 85%.
One-Pot Approach
A sequential protocol combining pyrazole cyclization and thiazole formation in a single reactor achieves a 58% overall yield but requires stringent temperature control.
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Excess acyl chloride (1.5 equiv) and prolonged reaction times (12–16 hours) improve amide bond formation.
-
Purification Difficulties : Gradient elution chromatography (hexane → ethyl acetate) resolves co-eluting impurities.
Industrial-Scale Considerations
Batch processes using flow chemistry enhance reproducibility for the thiazole bromination step, achieving 89% yield at kilogram scale .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Likely targets specific cellular pathways or proteins due to its structural features.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Variations
The compound shares a pyrazole-thiazole core with (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (). Key differences include:
- Pyrazole Substituents: The target compound has a cyclopropyl group at position 3, while ’s analog features a 4-methylphenoxy group.
- Thiazole Functionalization : The target’s thiazole includes a methyl group (position 4) and ethyl ester (position 5), whereas ’s thiazole is chlorinated (position 2) and linked via an oxime-methyl bridge.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for stability and solubility, differ significantly. In contrast, ’s oxime (-N-O-) and aldehyde groups may form weaker, less directional interactions, favoring looser crystal lattices .
Hypothetical Data Table for Comparative Analysis
Research Implications and Limitations
The provided evidence lacks explicit data on the target compound’s physicochemical or biological properties. However, structural parallels with suggest:
Biological Activity
Ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, a compound with the CAS number 1282110-53-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of thiazole and pyrazole, two classes of compounds known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.5 g/mol. The structure includes a thiazole ring, which is often associated with antimicrobial and anticancer activities, and a pyrazole moiety that has been linked to anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .
Antitumor Activity
Thiazole derivatives are also recognized for their antitumor properties. This compound may exhibit similar effects due to its structural components. Research has shown that thiazole-containing compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activity. The incorporation of the pyrazole moiety in this compound could enhance its potential as an anti-inflammatory agent. Studies indicate that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the common synthetic pathways for preparing ethyl 2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?
The synthesis typically involves multi-step reactions, including cyclocondensation and coupling. For example, pyrazole-thiazole hybrids are synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling of the pyrazole-carbonyl intermediate with thiazole-5-carboxylate moieties. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization . Catalysts such as DMF-DMA (dimethylformamide dimethyl acetal) are often used to facilitate cyclization .
Q. How can spectroscopic techniques validate the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the connectivity of the pyrazole, thiazole, and cyclopropyl groups. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amide (N-H) bonds. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally related thiazole-pyrazole hybrids .
Q. What purity assessment methods are recommended for this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis. Elemental analysis (C, H, N, S) validates composition, while Karl Fischer (KF) titration quantifies residual moisture. Differential Scanning Calorimetry (DSC) or melting point analysis ensures batch consistency .
Q. How can researchers screen this compound for initial biological activity?
In vitro assays targeting enzymes or receptors (e.g., kinase inhibition, receptor binding) are typical first steps. For example, triazole-thiazole analogs are screened against cancer cell lines or microbial strains. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices are calculated to prioritize hits .
Advanced Research Questions
Q. How do substituents on the pyrazole and thiazole rings influence bioactivity?
Substituents like cyclopropyl (electron-withdrawing) or methyl (electron-donating) groups modulate electronic effects, altering binding affinity. Trifluoromethyl or halogen substituents enhance metabolic stability and lipophilicity, as seen in related pyrazole-thiazole hybrids . Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substitutions for target engagement.
Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?
Molecular dynamics simulations account for protein flexibility and solvation effects, which static docking misses. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Experimental validation via site-directed mutagenesis or isothermal titration calorimetry (ITC) clarifies key interactions .
Q. How can reaction yields be optimized for large-scale synthesis?
Solvent selection (e.g., DMF vs. THF) impacts reaction kinetics. Catalytic systems like Pd/C or CuI improve coupling efficiency. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) .
Q. What analytical methods detect degradation products under stressed conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS identify degradation pathways. Accelerated stability studies (40°C/75% RH) assess shelf-life. Solid-state NMR detects amorphous-to-crystalline transitions affecting stability .
Contradictions and Methodological Challenges
Q. Why might biological activity vary between similar analogs with minor structural differences?
Subtle changes (e.g., para vs. meta substituents) alter steric hindrance or hydrogen-bonding networks. For instance, fluorophenyl groups enhance membrane permeability but may reduce solubility, as observed in fluorinated pyrazole derivatives .
Q. How can researchers address discrepancies in crystallographic vs. solution-phase structural data?
Solution-phase NMR or Small-Angle X-ray Scattering (SAXS) reveals conformational dynamics absent in static crystal structures. Density Functional Theory (DFT) calculations predict energetically favorable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
